molecular formula C14H12N4O6 B5035757 Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate

Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate

Cat. No.: B5035757
M. Wt: 332.27 g/mol
InChI Key: QHWXNYQNODHYNL-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a pyridine ring substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate typically involves the following steps:

    Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Amination: The nitrated pyridine is then reacted with an amine to form the amino derivative.

    Esterification: The final step involves the esterification of the amino derivative with ethyl 4-aminobenzoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols and amines, typically under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Ester Hydrolysis: 4-[(3,5-dinitropyridin-4-yl)amino]benzoic acid.

Scientific Research Applications

Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.

    Biological Research: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(3,5-dinitrophenyl)amino]benzoate: Similar structure but with a phenyl ring instead of a pyridine ring.

    Ethyl 4-[(3,5-dinitrobenzyl)amino]benzoate: Contains a benzyl group instead of a pyridine ring.

Uniqueness

Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its phenyl and benzyl analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6/c1-2-24-14(19)9-3-5-10(6-4-9)16-13-11(17(20)21)7-15-8-12(13)18(22)23/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWXNYQNODHYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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